

# In Vitro Toxicology and Safety Profile of GS-444217: A Technical Guide

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## Compound of Interest

Compound Name: GS-444217

Cat. No.: B15602789

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## Introduction

**GS-444217** is a potent and selective, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4][5] ASK1 is activated by various stressors, including oxidative stress, and plays a crucial role in inflammation, apoptosis, and fibrosis. By inhibiting ASK1, **GS-444217** has demonstrated therapeutic potential in preclinical models of various diseases, including kidney disease and pulmonary arterial hypertension.[6][7] This technical guide provides a comprehensive overview of the available in vitro toxicology and safety profile of **GS-444217**, presenting key data, detailed experimental methodologies for relevant safety assays, and visualizations of the core signaling pathway and experimental workflows.

## Core Compound Activity

**GS-444217** exhibits high potency in inhibiting the kinase activity of ASK1. The primary mechanism of action is through competitive binding to the ATP-binding site of the ASK1 kinase domain.[8]

Parameter	Value	Reference
Target	Apoptosis Signal-regulating Kinase 1 (ASK1)	[1][2][3][4][5]
IC50	2.87 nM	[1][2][3][4][5]
Mechanism of Action	ATP-competitive inhibitor	[8]

## In Vitro Toxicology and Safety Profile

Comprehensive in vitro toxicology data for **GS-444217** is not extensively available in the public domain. The following tables summarize the status of key safety parameters.

### Cytotoxicity

There is no publicly available data on the 50% cytotoxic concentration (CC50) of **GS-444217** in various cell lines.

Assay Type	Cell Line	CC50 (μM)	Reference
General Cytotoxicity	Various	Data not available	

### Genotoxicity

There are no publicly available results from standard genotoxicity assays for **GS-444217**.

Assay Type	Result	Reference
Ames Test (Bacterial Reverse Mutation Assay)	Data not available	
In Vitro Micronucleus Assay	Data not available	
In Vitro Chromosomal Aberration Test	Data not available	

### Cardiovascular Safety

There is no publicly available data on the potential for **GS-444217** to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiac arrhythmia risk.

Assay Type	Parameter	Value	Reference
hERG Channel Assay	IC50 (μM)	Data not available	

## Metabolic Profile

While described as having "good metabolic stability in hepatocytes," specific quantitative data on the metabolic stability of **GS-444217** is not publicly available.[8] Similarly, data on its potential to inhibit major cytochrome P450 (CYP) enzymes is not available.

Assay Type	Parameter	Value	Reference
Metabolic Stability (Hepatocytes)	Half-life (t½)	Data not available	
Metabolic Stability (Microsomes)	Intrinsic Clearance (CLint)	Data not available	
CYP450 Inhibition	IC50 (μM) for major isoforms	Data not available	

## Kinase Selectivity

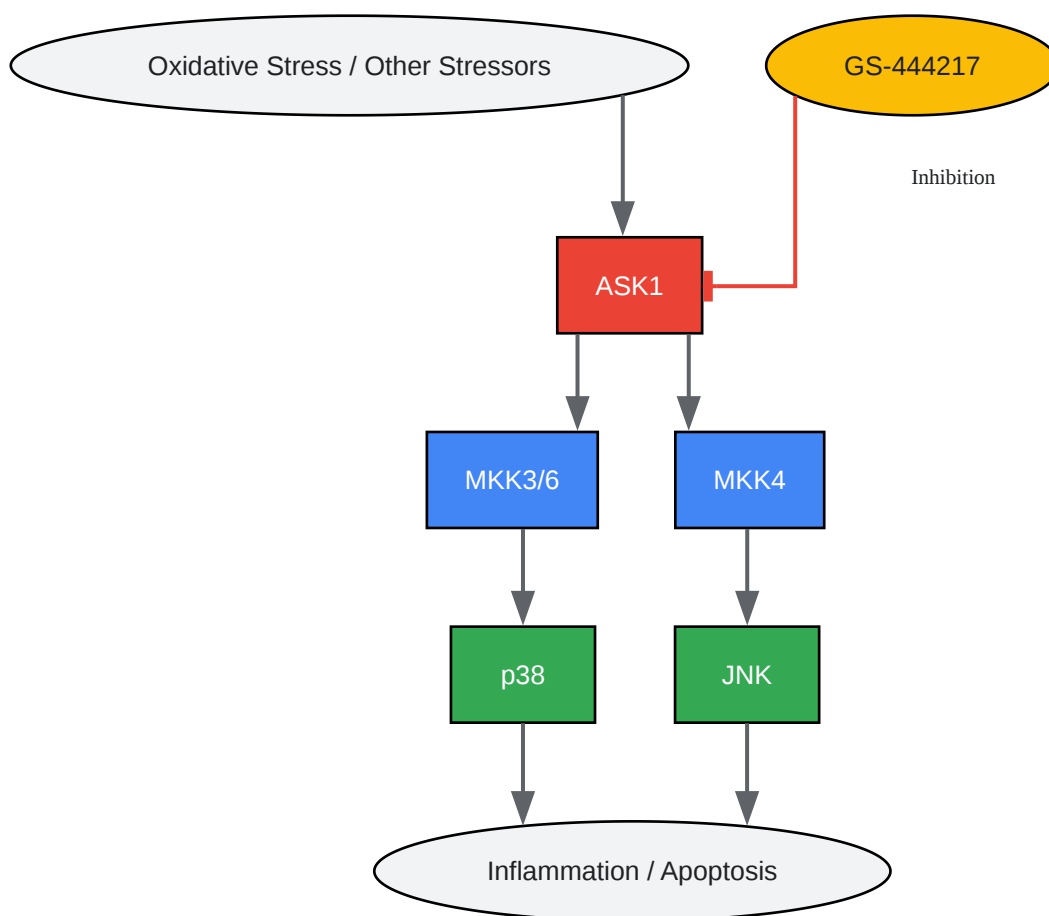
**GS-444217** has been shown to be highly selective for ASK1 when screened against a panel of other kinases.

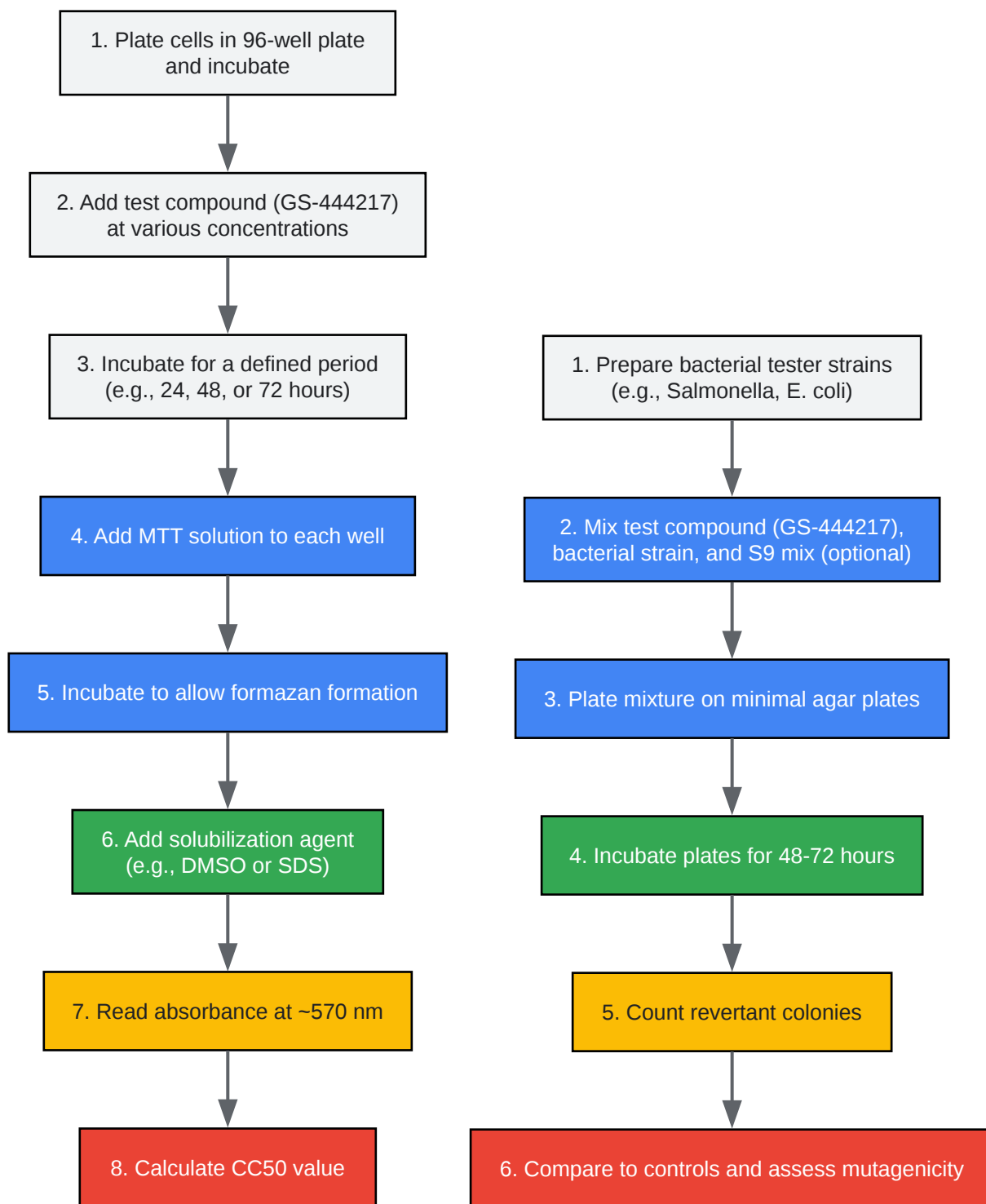
Assay Type	Details	Result	Reference
Kinase Selectivity Panel	Screened against 442 other kinases at 1 μM	Selective for ASK1	[9]

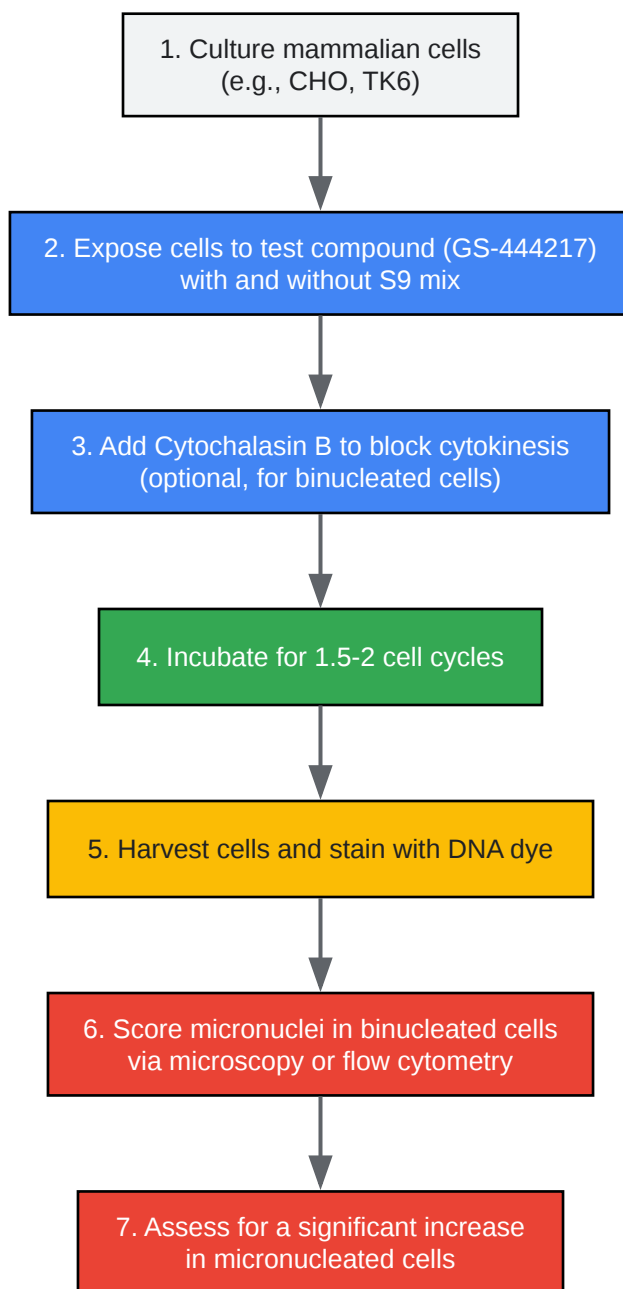
## Signaling Pathway and Experimental Workflows

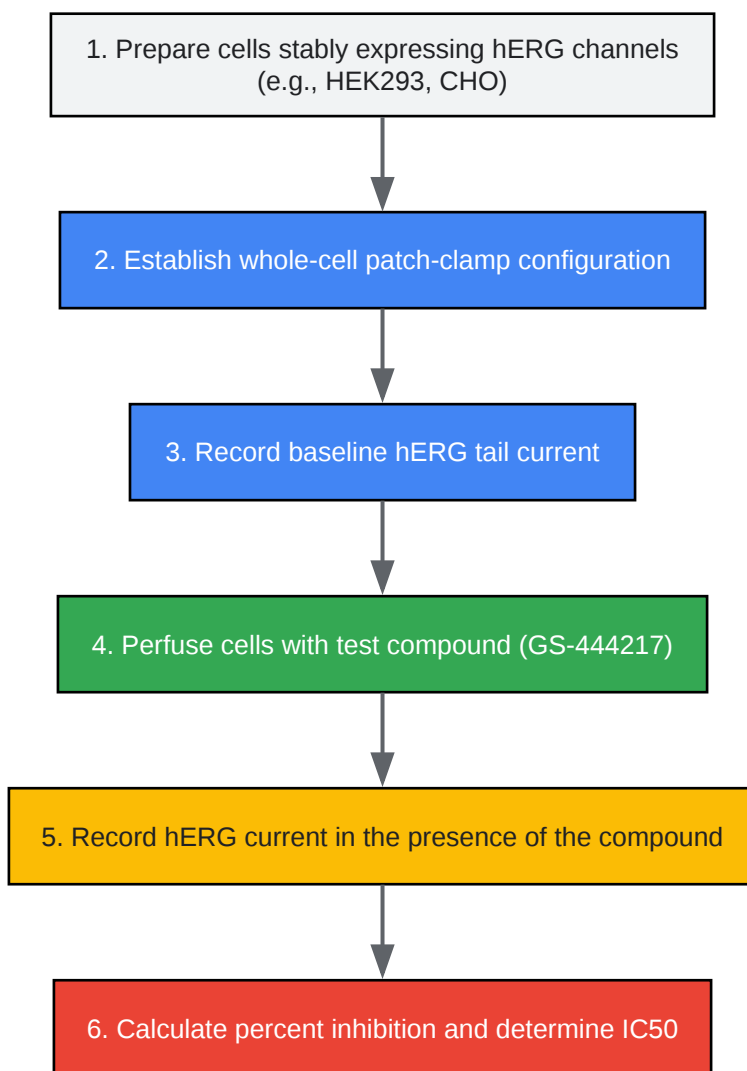
## ASK1 Signaling Pathway

**GS-444217** acts by inhibiting ASK1, which in turn prevents the phosphorylation and activation of downstream kinases in the MAPK pathway, including MKK3/6, MKK4, p38, and JNK. This ultimately leads to a reduction in inflammation and apoptosis.<sup>[1][4]</sup>

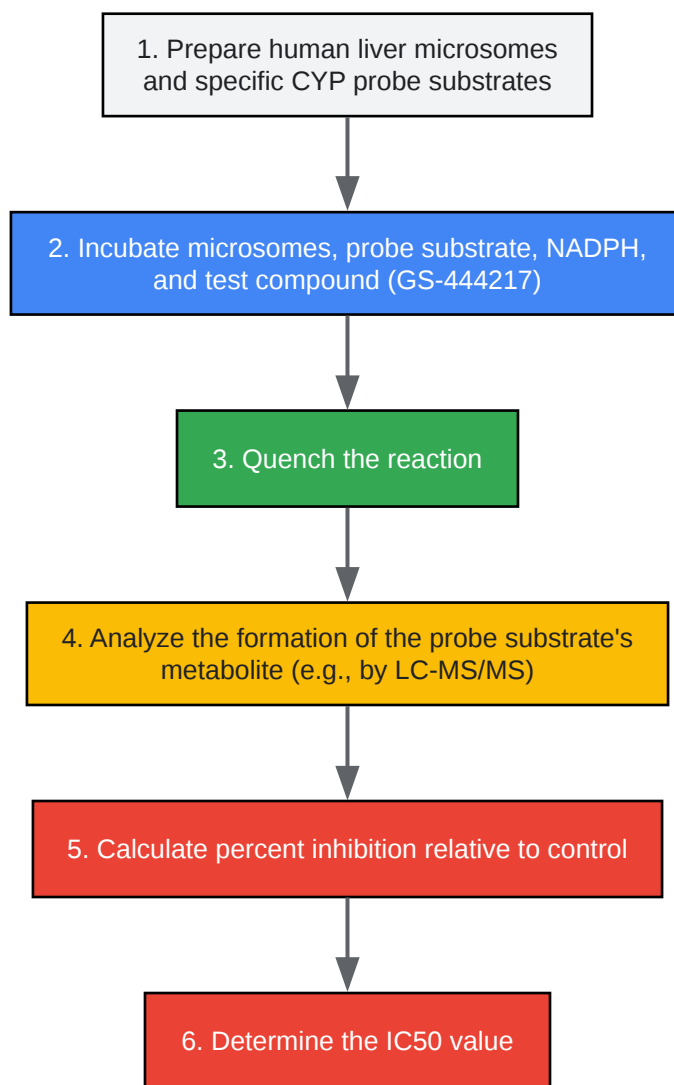












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